molecular formula C11H9ClN2 B13901498 3-Chloro-4-benzylpyridazine

3-Chloro-4-benzylpyridazine

Cat. No.: B13901498
M. Wt: 204.65 g/mol
InChI Key: XZULEGCFCHLGDA-UHFFFAOYSA-N
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Description

3-Chloro-4-benzylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-benzylpyridazine typically involves the reaction of 3-chloropyridazine with benzyl halides under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloropyridazine reacts with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-benzylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-benzylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-benzylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylpyridazine
  • 4-Benzylpyridazine
  • 3-Chloro-6-benzylpyridazine

Uniqueness

3-Chloro-4-benzylpyridazine is unique due to the specific positioning of the chlorine and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-benzyl-3-chloropyridazine

InChI

InChI=1S/C11H9ClN2/c12-11-10(6-7-13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XZULEGCFCHLGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=NC=C2)Cl

Origin of Product

United States

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